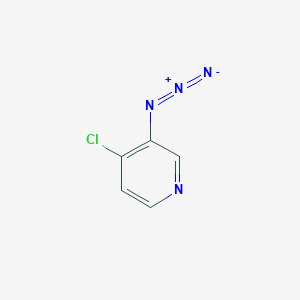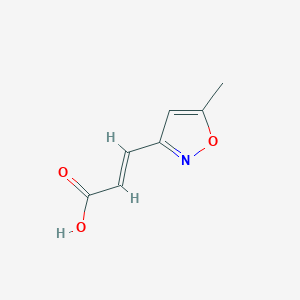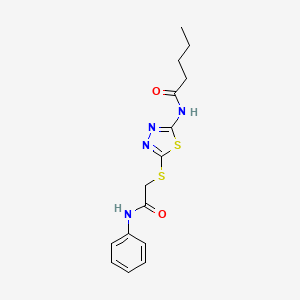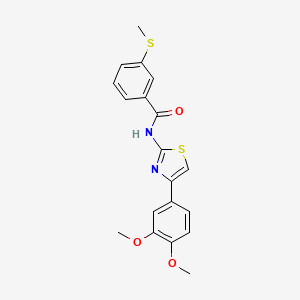
2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,4a,9,9a-Hexahydro-1H-carbazole is a chemical compound with the molecular formula C12H15N . It has an average mass of 173.254 Da and a monoisotopic mass of 173.120453 Da . It is also known by its IUPAC name, 1H-Carbazole, 2,3,4,4a,9,9a-hexahydro- .
Molecular Structure Analysis
The molecular structure of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine consists of 12 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The InChI code for this compound is 1S/C12H15N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,10,12-13H,2,4,6,8H2 .Physical And Chemical Properties Analysis
The physical form of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine is a pale-yellow to yellow-brown solid . It has a boiling point of 342.7±41.0 °C and a density of 1.115±0.06 g/cm3 .Applications De Recherche Scientifique
- Application : Researchers have synthesized novel D-A-D (donor-acceptor-donor) fluorescent dyes containing 2,3,4,4a,9,9a-hexahydro-1H-carbazole as a donor unit. These dyes exhibit promising photoluminescent and electroluminescent properties for use in OLEDs . The fine-tuning of emission properties allows for efficient light emission.
Organic Light-Emitting Diodes (OLEDs)
Propriétés
IUPAC Name |
5,6,7,8,8a,9-hexahydro-4bH-carbazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h5-7,9,11,14H,1-4,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMROCLUYGLMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=C(N2)C=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline](/img/structure/B2831762.png)








![N-(2,6-difluorophenyl)-4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2831780.png)

